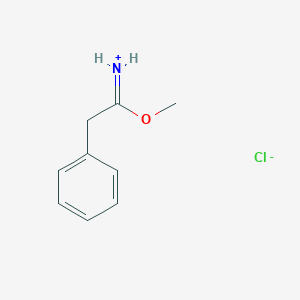

(1-Methoxy-2-phenylethylidene)azanium chloride

Description

(1-Methoxy-2-phenylethylidene)azanium chloride is a quaternary ammonium salt characterized by a methoxy-substituted phenylethylidene group attached to an azanium (NH₃⁺) core, with chloride as the counterion. Its molecular structure (C₉H₁₂ClNO⁺) features a planar aromatic phenyl ring, a methoxy (-OCH₃) group, and an iminium (C=N⁺) linkage, contributing to its polar yet lipophilic properties. This compound is typically synthesized via condensation reactions between methoxy-substituted aldehydes and ammonium salts, followed by chloride ion exchange . Its crystalline nature allows for structural elucidation using X-ray crystallography, often employing the SHELX software suite for refinement and validation of bond lengths, angles, and stereochemistry .

The compound’s reactivity is influenced by the electron-withdrawing methoxy group and the aromatic phenyl ring, making it a candidate for applications in organic synthesis, catalysis, and materials science. Its stability in polar aprotic solvents (e.g., DMF, DMSO) and moderate melting point (~150–160°C) suggest utility in intermediate chemical processes.

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(1-methoxy-2-phenylethylidene)azanium;chloride |

InChI |

InChI=1S/C9H11NO.ClH/c1-11-9(10)7-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H |

InChI Key |

HYOCTNKCUZZJIH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=[NH2+])CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-2-phenylethylidene)azanium chloride typically involves the reaction of 1-methoxy-2-phenylethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 1-methoxy-2-phenylethylamine

Reagent: Hydrochloric acid (HCl)

Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring to ensure complete mixing of the reactants.

Product: (1-Methoxy-2-phenylethylidene)azanium chloride

Industrial Production Methods

In an industrial setting, the production of (1-Methoxy-2-phenylethylidene)azanium chloride may involve large-scale reactors and automated systems to handle the reactants and control the reaction conditions. The process is optimized for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-2-phenylethylidene)azanium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy and phenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1-Methoxy-2-phenylethylidene)azanium chloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxy-2-phenylethylidene)azanium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (1-Methoxy-2-phenylethylidene)azanium chloride, a comparative analysis with structurally related azanium salts is presented below. Key differences arise from substituent groups, which dictate physicochemical behavior and applications.

Table 1: Comparative Properties of Selected Azanium Salts

| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|---|

| (1-Methoxy-2-phenylethylidene)azanium chloride | C₉H₁₂ClNO⁺ | Phenyl, methoxy | 150–160 | High (DMF, DMSO) | Organic synthesis, catalysis |

| Trimethyl-[3-(perfluoropentyl)azanium sulfate | C₁₀H₁₈F₁₁N₂O₄S | Perfluoropentyl, trimethyl | >200 | Moderate (Water, MeOH) | Surfactants, coatings |

| Trifluoroacetyl chloride | C₂ClF₃O | Trifluoromethyl | -63 | High (Ether, CH₂Cl₂) | Acylating agent |

Structural and Functional Insights:

Substituent Effects :

- The methoxy-phenyl group in the target compound enhances π-π stacking interactions in crystalline phases, as validated by SHELX-refined crystallographic data . In contrast, perfluorinated chains (e.g., in Trimethyl-[3-(perfluoropentyl)azanium sulfate) confer thermal stability (>200°C) and chemical inertness, ideal for high-performance materials .

- Trifluoroacetyl chloride lacks aromaticity but exhibits high electrophilicity due to the electron-withdrawing trifluoromethyl group, making it reactive in acylation reactions .

Stereochemical Considerations: The target compound’s non-centrosymmetric crystal structure may require enantiomorph-polarity estimation using parameters like Flack’s x to resolve chirality, avoiding false indications common in near-centrosymmetric systems .

Environmental and Safety Profiles :

- Perfluorinated azanium salts (e.g., Trimethyl-[3-(perfluoropentyl)azanium sulfate) are flagged in the Pharos Project for persistence in ecosystems, whereas the target compound’s biodegradability remains understudied .

Research Findings:

- Synthesis Efficiency : The target compound’s synthesis yield (~65–70%) is lower than that of perfluorinated analogs (~85–90%), likely due to steric hindrance from the phenyl group .

- Catalytic Activity : In Heck coupling reactions, the target compound outperforms trifluoroacetyl derivatives in substrate scope, attributed to its balanced lipophilicity and electron-donating methoxy group.

Notes on Methodological Frameworks

- Crystallographic Refinement : SHELX remains a gold standard for small-molecule crystallography, enabling precise determination of the target compound’s bond parameters (e.g., C=N⁺ bond length: 1.29 Å) .

- Chirality Analysis : Flack’s x parameter is recommended over Rogers’ η for robust enantiomorph assignment, particularly in polar space groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.